molecular formula C11H15NO B13297483 N-(cyclopropylmethyl)-2-methoxyaniline

N-(cyclopropylmethyl)-2-methoxyaniline

Cat. No.: B13297483
M. Wt: 177.24 g/mol
InChI Key: JPWDKMLOEHWTDF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-methoxyaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 2-methoxyaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-2-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: Its structural features may contribute to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The methoxy group on the aromatic ring may also play a role in modulating the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Uniqueness: N-(cyclopropylmethyl)-2-methoxyaniline is unique due to the presence of both the cyclopropylmethyl and methoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methoxyaniline

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)12-8-9-6-7-9/h2-5,9,12H,6-8H2,1H3

InChI Key

JPWDKMLOEHWTDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2CC2

Origin of Product

United States

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